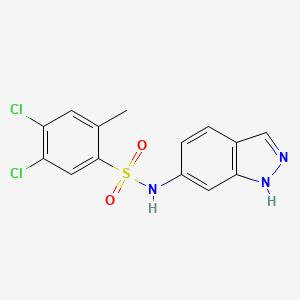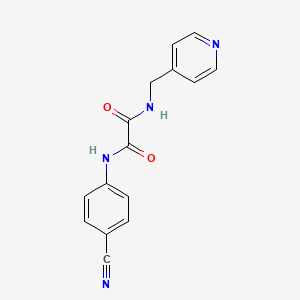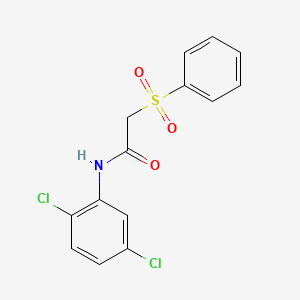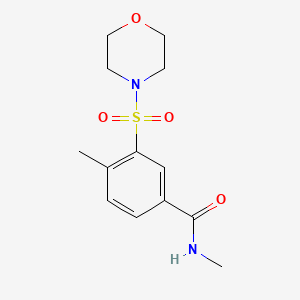![molecular formula C20H14N2O2S B4234906 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4234906.png)
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone
Vue d'ensemble
Description
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is crucial for the survival and proliferation of B-cell lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers.
Mécanisme D'action
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone inhibits the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cell lymphomas and leukemias. By blocking the activity of BTK, 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone induces apoptosis (programmed cell death) and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has been shown to have a selective and potent inhibitory effect on BTK. It has minimal off-target effects on other kinases and does not affect the function of T cells or natural killer cells. 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has several advantages for use in lab experiments. It has a high potency and selectivity for BTK, making it a valuable tool for studying the B-cell receptor signaling pathway. However, 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has limitations in terms of its solubility and stability, which may affect its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone. One area of research is the evaluation of 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of research is the identification of biomarkers that can predict response to 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone, which may help to personalize treatment for patients. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone in various types of cancers and to optimize its dosing and administration.
Applications De Recherche Scientifique
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has been extensively studied in preclinical models of B-cell lymphomas and leukemias. It has been shown to inhibit the growth and survival of cancer cells by blocking the BTK pathway. 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone in patients with various types of cancers.
Propriétés
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-17(18-11-6-12-25-18)13-22-20(24)16-10-5-4-9-15(16)19(21-22)14-7-2-1-3-8-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHRVJOKZYDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4234832.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B4234833.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4234835.png)





![2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4234885.png)
![N-cyclopentyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4234893.png)
![6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone](/img/structure/B4234894.png)
![3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4234909.png)
![4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4234920.png)